molecular formula C22H22N8O3S B14431667 Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)- CAS No. 78311-80-5

Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-

Cat. No.: B14431667
CAS No.: 78311-80-5
M. Wt: 478.5 g/mol
InChI Key: IJSHKQGQPHUZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the pyrimidinyl and tetrazolyl groups through nucleophilic substitution reactions. The final step often involves the formation of the Schiff base by reacting the compound with 2-hydroxybenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions could target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: Nucleophilic substitution reactions could occur at the pyrimidinyl or tetrazolyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines and aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic applications, such as in the treatment of infections or as a scaffold for drug development.

Industry

In industrial applications, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an antimicrobial agent, it might inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase. The molecular targets and pathways involved would vary based on the biological system and the specific activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

What sets Benzenesulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)- apart is its complex structure, which includes multiple functional groups that can participate in various chemical reactions

Properties

CAS No.

78311-80-5

Molecular Formula

C22H22N8O3S

Molecular Weight

478.5 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[(2-hydroxyphenyl)methylideneamino]-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C22H22N8O3S/c1-15-13-16(2)25-22(24-15)30(12-11-21-26-28-29-27-21)34(32,33)19-9-7-18(8-10-19)23-14-17-5-3-4-6-20(17)31/h3-10,13-14,31H,11-12H2,1-2H3,(H,26,27,28,29)

InChI Key

IJSHKQGQPHUZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.